DMJ-I-228 vs. DMJ-II-121: Head-to-Head Antiviral Potency Comparison Across HIV-1 Strains
DMJ-I-228 exhibits strain-dependent antiviral activity that differs quantitatively from its more potent congener DMJ-II-121. In direct comparison, (+)-DMJ-I-228 inhibited HIV-1 JR-FL infection with an IC50 of 86.9 μM and HIV-1 YU2 infection with an IC50 of 46.7 μM. In contrast, (+)-DMJ-II-121 demonstrated approximately 3-fold greater potency against JR-FL (IC50 = 27.8 μM) and approximately 13-fold greater potency against YU2 (IC50 = 3.6 μM) [1]. Both compounds showed specificity for HIV-1, with neither inhibiting A-MLV infection at 100 μM [1]. This potency differential establishes DMJ-I-228 as the less potent reference compound within the dual-hotspot series, making it suitable for applications where lower intrinsic antiviral activity is desired—such as studies evaluating synergistic antibody sensitization without overwhelming direct neutralization effects.
| Evidence Dimension | Antiviral IC50 (HIV-1 entry inhibition) |
|---|---|
| Target Compound Data | JR-FL: 86.9 μM; YU2: 46.7 μM |
| Comparator Or Baseline | (+)-DMJ-II-121: JR-FL: 27.8 μM; YU2: 3.6 μM |
| Quantified Difference | DMJ-II-121 is ~3× more potent against JR-FL; ~13× more potent against YU2 |
| Conditions | HIV-1 JR-FL and YU2 viral strains; infection assay in cell culture |
Why This Matters
This head-to-head data enables rational selection between DMJ-I-228 and DMJ-II-121 based on required potency window for specific experimental designs.
- [1] Madani N, Princiotto AM, Schön A, LaLonde J, Courter JR, Soeta T, et al. Table 2. J Virol. 2014 Jun;88(12):6542-55. PMCID: PMC4054336. View Source
